5-(4-Chlorophenyl)-2-furoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPQHWUSDHTXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352441 | |
| Record name | 5-(4-Chlorophenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41019-45-8 | |
| Record name | 5-(4-Chlorophenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Chlorophenyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 5 4 Chlorophenyl 2 Furoic Acid
Established Synthetic Pathways for 5-(4-Chlorophenyl)-2-Furoic Acid
The preparation of this compound is commonly achieved through well-established synthetic routes, primarily involving the oxidation of aldehyde precursors or through coupling reactions that construct the aryl-furan bond.
Oxidation of 5-(4-Chlorophenyl)-2-Furaldehyde Precursors
A prevalent and direct method for synthesizing this compound is the oxidation of its corresponding aldehyde, 5-(4-chlorophenyl)-2-furaldehyde. chemdad.com This transformation is a fundamental process in organic chemistry, and several reagents can be employed effectively. The choice of oxidant is often guided by factors such as yield, reaction conditions, and substrate tolerance.
One common industrial method for the analogous conversion of furfural (B47365) to 2-furoic acid is the Cannizzaro reaction, which involves disproportionation in a strong base to yield the alcohol and the carboxylic acid salt. wikipedia.org However, for laboratory-scale synthesis where higher yields of the acid are desired, direct oxidation is preferred.
Catalytic oxidation methods using oxygen or air as the oxidant in the presence of metal catalysts (e.g., copper-silver) in an alkaline solution provide an efficient route. orgsyn.org Homogeneous ruthenium pincer complexes have also been shown to catalyze the oxidation of furfurals to their corresponding furoic acids using water as the oxidant, generating hydrogen gas as a byproduct. nih.gov For bio-catalytic approaches, microorganisms such as Nocardia corallina have been used to oxidize furfural derivatives with high efficiency. wikipedia.org
The following table summarizes common oxidation methods applicable to the synthesis of this compound.
| Oxidizing Agent/System | Precursor | Typical Conditions | Yield |
| Potassium Permanganate (KMnO₄) | 5-(4-Chlorophenyl)-2-furaldehyde | Alkaline solution, followed by acidification | Good |
| Sodium Chlorite (NaClO₂) | 5-(4-Chlorophenyl)-2-furaldehyde | Buffered solution (e.g., with a phosphate (B84403) buffer) | High |
| O₂ / Metal Catalyst (e.g., Cu/Ag) | 5-(4-Chlorophenyl)-2-furaldehyde | Alkaline aqueous solution, elevated temperature | Good to Excellent |
| Ruthenium Pincer Complex | 5-(4-Chlorophenyl)-2-furaldehyde | Alkaline water, elevated temperature | High (>95%) nih.gov |
Coupling Reactions Involving Furoic Acid and p-Chloroaniline Derivatives
The carbon-carbon bond between the furan (B31954) ring and the chlorophenyl group can be formed through various coupling reactions. A classical approach is the Gomberg–Bachmann reaction, which involves the reaction of a diazonium salt, prepared from p-chloroaniline, with furan. While historically significant, this method often suffers from low yields and a lack of regioselectivity.
Modern palladium-catalyzed cross-coupling reactions offer far greater control and efficiency. Although more commonly used for creating derivatives (as discussed in section 2.2.1), these methods can also be employed for the primary synthesis. For instance, coupling 4-chlorobenzenediazonium salts with 2-furoic acid under palladium catalysis can yield the target compound. chemdad.com
Advanced Synthetic Strategies for Novel this compound Derivatives
The development of novel analogs of this compound is essential for tuning its properties for various applications. Advanced synthetic methods provide the tools to create diverse libraries of these compounds.
Suzuki Coupling Reactions for Aryl-Substituted Furan Carboxylic Acids
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between aryl halides and arylboronic acids. libretexts.org This reaction is exceptionally valuable for synthesizing 5-aryl-2-furoic acid derivatives due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. researchgate.netnih.gov
The general strategy involves the coupling of a 5-halo-2-furoic acid derivative (typically a bromide or iodide) with a substituted phenylboronic acid. uwindsor.ca For example, methyl 5-bromo-2-furoate can be reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., potassium phosphate or cesium carbonate), followed by hydrolysis of the resulting ester to yield the final carboxylic acid. mdpi.com
The table below outlines the key components for a typical Suzuki coupling to generate a 5-aryl-2-furoic acid derivative.
| Furan Component | Boronic Acid Component | Catalyst | Base | Solvent |
| Methyl 5-bromo-2-furoate | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water |
| Ethyl 5-bromo-2-furoate | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene |
| 5-Bromo-2-furoic acid | (4-Fluorophenyl)boronic acid | PdCl₂(dppf) | Na₂CO₃ | Dimethoxyethane (DME) |
Functionalization of the Furan Ring and Carboxylic Acid Moiety
Once the core this compound structure is obtained, it can be further modified at two primary locations: the furan ring and the carboxylic acid group.
The furan ring is an electron-rich heterocycle and can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The positions of these substitutions are directed by the existing substituents.
The carboxylic acid moiety is a highly versatile functional group that can be converted into a wide range of derivatives.
Esters: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base.
Amides: Activation of the carboxylic acid with coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), followed by reaction with a primary or secondary amine. This is a common strategy for building complex molecules. mdpi.com
Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which can then be easily reacted with nucleophiles like alcohols, amines, or carbanions.
Derivatization of this compound for Structure-Activity Relationship Studies
In medicinal chemistry, the systematic synthesis of derivatives of a lead compound is crucial for developing structure-activity relationships (SAR). nih.gov SAR studies help identify which parts of a molecule are essential for its biological activity and how modifications affect its potency and selectivity. For this compound, derivatization can explore three main regions: the phenyl ring, the furan core, and the carboxylic acid function.
A library of analogs can be generated to probe the importance of electronic and steric effects. For example, the 4-chloro substituent on the phenyl ring can be replaced with other groups like fluoro, methyl, or methoxy (B1213986) groups via Suzuki coupling with the corresponding boronic acids. nih.gov The carboxylic acid can be converted into a series of amides and esters to investigate how changes in hydrogen bonding capacity and lipophilicity affect biological endpoints.
The following table exemplifies a potential SAR study design for this compound.
| Core Scaffold | R¹ (Phenyl Ring Substituent) | R² (Carboxylic Acid Moiety) | Purpose of Modification |
| 5-Phenyl-2-furoic acid | 4-Cl (Lead Compound) | -COOH | Baseline |
| 5-Phenyl-2-furoic acid | 4-F | -COOH | Probe electronic effects (halogen) |
| 5-Phenyl-2-furoic acid | 4-CH₃ | -COOH | Probe steric/electronic effects (electron-donating) |
| 5-Phenyl-2-furoic acid | 4-OCH₃ | -COOH | Probe steric/electronic effects (strong electron-donating) |
| This compound | 4-Cl | -COOCH₃ | Increase lipophilicity, remove acidic proton |
| This compound | 4-Cl | -CONH₂ | Introduce hydrogen bond donor/acceptor |
| This compound | 4-Cl | -CONH(CH₂)₂OH | Introduce hydrogen bonding and flexibility |
By synthesizing and evaluating such a series, researchers can build a comprehensive understanding of the molecular features required for a desired activity.
Synthesis of Thiazolidinedione Derivatives of this compound
The synthesis of thiazolidinedione derivatives from this compound has been a subject of interest, particularly in the exploration of new anticancer agents. One notable approach involves a multi-step synthesis beginning with the conversion of this compound to its corresponding aldehyde, 5-(4-chlorophenyl)furan-2-carbaldehyde. nih.gov This aldehyde can then undergo further reactions to ultimately yield thiazolidinedione-based compounds.
A specific example is the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives. nih.gov These compounds were synthesized and evaluated for their cytotoxic effects on human leukemia cell lines. nih.gov The general synthetic route involves the reaction of the furan aldehyde with a thiazolidinedione precursor. Variations in the functional groups attached to the thiazolidinone ring have led to a series of derivatives bearing an amide moiety. nih.gov The structural integrity of these synthesized compounds was confirmed using spectroscopic methods such as 1H NMR, IR, and Mass Spectra analysis. nih.gov
Research has shown that these thiazolidinone compounds containing the 5-(4-chlorophenyl)furan moiety exhibit moderate to strong antiproliferative activity. nih.gov The position of substituents on the aryl ring attached to the thiazolidinone was found to play a significant role in their anticancer properties. nih.gov
Incorporation into Peptidomimetic Structures and Amino Acid Conjugates
The carboxylic acid group of this compound provides a convenient handle for conjugation with amino acids and for its incorporation into peptidomimetic structures. This strategy aims to combine the structural features of the furan core with the diverse functionalities of amino acids, potentially leading to compounds with improved biological activity and pharmacokinetic profiles.
The synthesis of amino acid conjugates typically involves the activation of the carboxylic acid of this compound, followed by coupling with the amino group of an amino acid ester. mdpi.comrsc.org Common coupling reagents used in peptide synthesis, such as HATU or DIC in combination with HOBt, can be employed for this purpose. mdpi.com The resulting conjugates link the furan scaffold to various amino acids through an amide bond. mdpi.com
This approach has been utilized to create a variety of furan-amino acid conjugates. For instance, the synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones has been achieved through a metal-free C–N coupling reaction. rsc.org These derivatives are envisioned as linkers to connect the furanone unit with other bioactive moieties containing hydroxyl or amino groups. rsc.org
Synthesis of Heterocyclic Analogs (e.g., Isoxazolines, Pyrazolines, Hydrazides, Triazoles)
The versatile nature of this compound and its derivatives allows for their use as starting materials in the synthesis of a wide array of other heterocyclic systems.
Isoxazolines: Isoxazoline derivatives can be synthesized from chalcones derived from 5-(4-chlorophenyl)furan-2-carbaldehyde. nih.gov The general method involves the reaction of the chalcone (B49325) with hydroxylamine (B1172632) hydrochloride. For example, 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole and 5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole have been prepared using this approach. nih.gov The synthesis of isoxazolines can also be achieved through [3+2] cycloaddition reactions between a nitrile oxide and an alkene. nih.gov
Pyrazolines: Pyrazoline derivatives are commonly synthesized through the cyclization of chalcones with hydrazine (B178648) derivatives. japsonline.com For instance, 1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one derivatives have been synthesized by reacting the corresponding chalcone with hydrazine hydrate, followed by further modifications. nih.gov Multi-step syntheses starting from pyrazole-3-carboxylic acid have also been reported to yield complex pyrazoline structures. nih.gov
Hydrazides: The carboxylic acid functionality of this compound can be readily converted to a hydrazide. This is typically achieved by first converting the carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate. chemicalbook.com These hydrazides, such as benzoic acid (5-(4-chloro-phenyl)-furan-2-ylmethylene)-hydrazide, serve as important intermediates for the synthesis of other heterocyclic compounds. sigmaaldrich.comsigmaaldrich.com For example, they can be reacted with various electrophiles to generate hydrazone derivatives. nih.govnih.gov
Triazoles: The synthesis of 1,2,3-triazole derivatives can be accomplished via a cycloaddition reaction. For instance, the reaction of a chalcone with sodium azide, catalyzed by copper(I), can yield a 4,5-disubstituted 1,2,3-triazole. nih.gov This triazole can then undergo further reactions, such as N-arylation, to produce more complex structures. nih.gov Another approach involves the diazotization of diamino-furo-pyridine derivatives to form a fused triazolo[4',5':4,5]furo[2,3-c]pyridine scaffold. semanticscholar.org
Development of Furan-Based Hybrid Molecules
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug discovery. This compound is an attractive building block for the development of such hybrid molecules. Its furan core can be linked to other heterocyclic systems or bioactive moieties to create novel compounds with potentially synergistic or enhanced biological activities. amazonaws.com
An example of this approach is the synthesis of hybrid molecules incorporating the 5-(4-chlorophenyl)furan moiety and a thiazolidinone ring, as discussed in section 2.3.1. nih.gov Another strategy involves linking the furan ring to other heterocycles like pyrimidine (B1678525) or thiadiazole. amazonaws.com The goal of creating these hybrid molecules is to explore new chemical space and identify compounds with improved therapeutic potential.
Below is a table summarizing some of the synthesized derivatives of this compound and their synthetic precursors.
| Precursor | Derivative Type | Example Compound |
| 5-(4-Chlorophenyl)furan-2-carbaldehyde | Thiazolidinedione | 2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives nih.gov |
| This compound | Amino Acid Conjugate | Amino acid derivatives of this compound mdpi.comrsc.org |
| 1-(5-(4-Chlorophenyl)furan-2-yl)-3-(aryl)prop-2-en-1-one (Chalcone) | Isoxazoline | 5-(5-(4-Chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole nih.gov |
| 1-(5-(4-Chlorophenyl)furan-2-yl)-3-(aryl)prop-2-en-1-one (Chalcone) | Pyrazoline | 1-(5-(5-(4-Chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one derivatives nih.gov |
| This compound | Hydrazide | Benzoic acid (5-(4-chloro-phenyl)-furan-2-ylmethylene)-hydrazide sigmaaldrich.comsigmaaldrich.com |
| 1-(5-(4-Chlorophenyl)furan-2-yl)-3-(aryl)prop-2-en-1-one (Chalcone) | Triazole | 4,5-Disubstituted-2-tetrafluoropyridyl-1,2,3-triazoles nih.gov |
Biological Activities and Pharmacological Investigations of 5 4 Chlorophenyl 2 Furoic Acid and Its Derivatives
Anticancer and Antitumor Activities
Derivatives of 5-(4-chlorophenyl)-2-furoic acid have demonstrated notable potential in the field of oncology, with research highlighting their cytotoxic effects against various cancer cell lines and their ability to interfere with key cellular processes involved in tumor growth.
In Vitro Cytotoxicity Against Leukemia Cell Lines (e.g., HL-60, SR)
A number of studies have investigated the in vitro cytotoxic effects of this compound derivatives against human leukemia cell lines. Thiazolidinone derivatives incorporating the 5-(4-chlorophenyl)furan-2-yl moiety have shown moderate to strong antiproliferative activity against two different human leukemia cell lines in a dose-dependent and cell cycle stage-dependent manner. nih.gov Among the synthesized compounds, those labeled as 5e and 5f exhibited potent anticancer activity against both tested leukemia cell lines. nih.gov
Furthermore, a series of novel 5-(4-chlorophenyl)furan derivatives, including isoxazoline, pyrazoline, cyclohexenone, and pyridine (B92270) derivatives, displayed potent to moderate antitumor activity against the leukemia SR cell line. nih.gov Notably, compounds 7c, 7e, and 11a in this series were found to be more potent than the well-known anticancer agent colchicine (B1669291), with IC50 values of 0.09, 0.05, and 0.06 μM, respectively. nih.gov
Table 1: In Vitro Cytotoxicity of 5-(4-Chlorophenyl)furan Derivatives against Leukemia SR Cell Line
| Compound | IC50 (μM) |
| 7c | 0.09 |
| 7e | 0.05 |
| 11a | 0.06 |
| Colchicine (Reference) | >0.1 |
Induction of Apoptosis and Cell Cycle Modulation in Cancer Cells
The anticancer activity of this compound derivatives is often linked to their ability to induce programmed cell death, or apoptosis, and to disrupt the normal cell cycle progression in cancer cells.
Research has shown that thiazolidinone derivatives of this compound can induce apoptosis in human leukemia cells. nih.gov Specifically, compound 5e was found to be more cytotoxic and a more potent inducer of apoptosis, as demonstrated by LDH assay, flow cytometric analysis, and DNA fragmentation. nih.gov
The pyrazoline and pyridine derivatives 7c and 11a have also been shown to induce apoptosis and cause cell-cycle arrest at the G2/M phase. nih.gov This indicates that these compounds interfere with the cell's ability to divide and proliferate, ultimately leading to cell death.
Inhibition of Tubulin Polymerization and Microtubule Dynamics
A key mechanism of action for several potent anticancer agents is the disruption of microtubule dynamics, which are essential for cell division. Derivatives of this compound have been identified as inhibitors of tubulin polymerization.
Microtubules are formed by the polymerization of tubulin protein subunits. nih.gov Compounds that interfere with this process can halt cell division and induce apoptosis. A study on novel 5-(4-chlorophenyl)furan derivatives found that compounds 7c, 7e, and 11a exhibited significant inhibition of tubulin polymerization, with percentage inhibitions of 95.2%, 96.0%, and 96.3%, respectively. nih.gov These compounds are believed to act as colchicine binding site inhibitors (CBSIs), binding to tubulin with an affinity comparable to that of colchicine itself. nih.gov
Table 2: Inhibition of Tubulin Polymerization by 5-(4-Chlorophenyl)furan Derivatives
| Compound | Percentage Inhibition of Tubulin Polymerization (%) |
| 7c | 95.2 |
| 7e | 96.0 |
| 11a | 96.3 |
In Vivo Efficacy in Xenograft Models
No information on the in vivo efficacy of this compound or its derivatives in xenograft models was found in the search results.
Antimicrobial Efficacy
The investigation into the antimicrobial properties of this compound and its derivatives is an emerging area of research.
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacteria
While research into the broad antibacterial spectrum of this compound and its direct derivatives is limited, a study on a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which includes a 4-chlorophenyl substituted derivative (compound 4d), has provided some insights. These compounds demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov Specifically, compounds 4c, 4d, 4e, and 4f were the most potent against four multidrug-resistant Gram-positive bacterial strains, with MIC values of 2 µg/mL. nih.gov However, these compounds displayed moderate to weak potency against S. aureus KCTC 209 and no inhibitory activity against the Gram-negative strain E. coli 1356 at 64 µg/mL. nih.gov
Antifungal Activities
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Research into furan (B31954) derivatives has shown their potential in combating fungal infections. While direct studies on the antifungal activity of this compound are limited, investigations into its derivatives have provided insights into their potential efficacy.
One area of research has focused on the synthesis of 5-arylfuran-2-carboxamide derivatives. In one study, 5-(3,4-dichlorophenyl)-2-furoic acid, a closely related analogue, was utilized as a starting material for the synthesis of novel carboxamides that were subsequently evaluated for their activity against various Candida species. mdpi.com This suggests that the 5-arylfuran-2-carboxylic acid scaffold is a viable starting point for developing compounds with antifungal properties.
Furthermore, a derivative incorporating a thiadiazole moiety, 5-(3-Chlorophenyl)-n-phenyl-1, 3, 4-thiadiazole-2-amine, has been synthesized and assessed for its in-vitro antifungal activity against Candida albicans. researchgate.net This highlights the potential for antifungal activity when the core furan structure is modified with other heterocyclic systems known for their biological activities. The exploration of such derivatives provides a promising avenue for the discovery of new antifungal drug candidates.
Enzyme Inhibition Studies
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. This compound and its derivatives have been investigated for their ability to inhibit various enzymes, indicating their potential in treating a range of conditions.
The gastric H+, K+-ATPase, or proton pump, is the primary enzyme responsible for gastric acid secretion. nih.gov Its inhibition is a cornerstone of treatment for acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). While direct evidence for the inhibition of H+, K+-ATPase by this compound is not prominent in the available literature, the broader class of furan-containing compounds has been explored for this activity.
For instance, furo[3,2-h]quinoline derivatives have been synthesized and investigated as gastric H+/K+-ATPase inhibitors. koreascience.kr These studies indicate that the furan ring, when incorporated into larger, more complex heterocyclic systems, can contribute to the inhibition of this key enzyme. The anti-ulcer potential of such compounds is directly linked to their ability to reduce gastric acid secretion through proton pump inhibition. Further research is needed to specifically evaluate the H+, K+-ATPase inhibitory activity and consequent anti-ulcer effects of this compound and its simpler derivatives.
Acetyl-CoA carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids. Its inhibition has therapeutic potential in metabolic diseases such as obesity and type 2 diabetes, as well as in oncology. Furoic acid derivatives have emerged as a class of ACC inhibitors.
A notable example is 5-tetradecyloxy-2-furoic acid (TOFA), which is a known inhibitor of ACC. The inhibitory action of these furoic acid derivatives is generally attributed to their structural similarity to the substrates or allosteric regulators of the enzyme. The structure-activity relationship studies within this class suggest that the nature of the substituent at the 5-position of the furan ring plays a crucial role in determining the inhibitory potency. While specific data on the ACC inhibitory activity of this compound is not extensively documented, its classification as a 5-substituted furoic acid places it within a group of compounds with demonstrated potential to target this enzyme.
Research has identified other enzymatic targets for derivatives of this compound, highlighting their diverse pharmacological potential.
Tubulin Polymerization Inhibition:
A significant area of investigation has been the role of 5-(4-chlorophenyl)furan derivatives as inhibitors of tubulin polymerization. nih.govnih.govtandfonline.comtandfonline.com Microtubules, which are dynamic polymers of tubulin, are essential for various cellular processes, including mitosis, making them an attractive target for anticancer drug development. nih.gov
Several novel derivatives, including isoxazolines, pyrazolines, cyclohexenones, and pyridines based on the 5-(4-chlorophenyl)furan scaffold, have been synthesized and evaluated for their ability to inhibit tubulin polymerization and for their cytotoxic effects. nih.govnih.govtandfonline.comtandfonline.com Some of these compounds have demonstrated potent antitumor activity, with IC50 values in the nanomolar range, and have been shown to be more potent than the well-known tubulin inhibitor, colchicine. nih.gov These active compounds were found to induce cell-cycle arrest at the G2/M phase and promote apoptosis. nih.gov Molecular docking studies suggest that these derivatives bind to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics. nih.gov
Table 1: Tubulin Polymerization Inhibitory Activity of Selected 5-(4-chlorophenyl)furan Derivatives
| Compound | Description | IC50 (μM) vs. Leukemia SR cell line | Tubulin Polymerization Inhibition (%) |
|---|---|---|---|
| 7c | Pyrazoline derivative | 0.09 | 95.2 |
| 7e | Pyrazoline derivative | 0.05 | 96.0 |
| 11a | Pyridine derivative | 0.06 | 96.3 |
| Colchicine | Reference compound | - | - |
Data sourced from a study on novel 5-(4-chlorophenyl)furan derivatives as tubulin polymerization inhibitors. nih.gov
Investigations into Other Pharmacological Effects
Beyond enzyme inhibition, furan-based compounds have been explored for a variety of other pharmacological activities.
Inflammation is a complex biological response implicated in numerous diseases. Furan-based compounds have shown promise as anti-inflammatory agents. While direct studies on the anti-inflammatory properties of this compound are not extensively detailed, research on its derivatives has provided valuable insights.
A study on 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone, a derivative of the target compound, demonstrated significant anti-inflammatory activity. This compound was shown to be effective in various animal models of inflammation. These findings suggest that the 5-(4-chlorophenyl)furan moiety is a key pharmacophore for anti-inflammatory effects. The anti-inflammatory actions of furan-based compounds are often attributed to their ability to modulate various inflammatory pathways.
CNS-Active Properties and Receptor Modulation (e.g., Adenosine (B11128) A2A receptor antagonism)
The adenosine A2A receptor (A2AAR) has emerged as a significant target for therapeutic intervention in neurodegenerative disorders. nih.gov Antagonists of this receptor are of particular interest for their potential to counteract neuroinflammation, a common factor in these conditions. nih.gov Although direct studies on the A2AAR antagonistic activity of this compound are lacking, research into other furan-containing molecules has demonstrated the viability of this scaffold for A2AAR interaction.
In one such study, a series of novel 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives were designed and synthesized as dual-acting agents targeting both the A2AAR and histone deacetylases (HDACs) for cancer immunotherapy. nih.gov These compounds, which feature a furan-2-yl group, were evaluated for their binding affinity to the A2AAR. nih.gov The findings indicate that the furan moiety can be a key structural element for achieving potent A2AAR antagonism. nih.gov One of the most promising compounds from this series, 14c , exhibited significant anti-tumor effects in a mouse xenograft model, underscoring the therapeutic potential of targeting A2AAR with furan-containing compounds. nih.gov
| Compound | A2AAR Binding Affinity (Ki, nM) |
|---|---|
| V-2006 | 1.5 |
| CPI-444 | 2.5 |
| 14c | 10.2 |
Cardiovascular Effects (e.g., Potassium Channel Modulation in related furan derivatives)
Potassium channels are integral membrane proteins that play a crucial role in regulating cellular membrane potential and are considered important drug targets for cardiovascular diseases. mdpi.com The modulation of these channels can lead to significant physiological effects, including vasorelaxation. nih.govnih.gov While the direct effects of this compound on potassium channels have not been reported, studies on other classes of compounds, including those with some structural resemblances, provide insights into potential cardiovascular activities.
For instance, a series of 5-(4'-substituted-2'-nitroanilino)-1,2,3-triazoles were synthesized and evaluated for their vasorelaxant effects on rat aortic rings. nih.gov Many of these compounds demonstrated vasorelaxant activity comparable to the reference compound NS 1619, a known opener of large-conductance Ca2+-activated potassium channels (BKCa). nih.gov This activity was diminished in the presence of the potassium channel blocker 4-aminopyridine, suggesting that the vasorelaxant effect is mediated through the activation of potassium channels. nih.gov
| Compound | Substituent (R) | Vasorelaxant Activity (pD2) |
|---|---|---|
| NS 1619 | - | 5.08 ± 0.04 |
| Triazole Derivative 1 | H | 4.95 ± 0.05 |
| Triazole Derivative 2 | CH3 | 5.11 ± 0.06 |
| Triazole Derivative 3 | Cl | 5.21 ± 0.07 |
Furthermore, flavonoids, a class of naturally occurring compounds, have been identified as modulators of various potassium channels, including the Kv1.5 channel, which is crucial for atrial action potential repolarization. mdpi.com Inhibition of the Kv1.5 channel is a potential strategy for managing atrial fibrillation. mdpi.com Studies have shown that certain flavonoids can inhibit the Kv1.5 channel current to varying degrees. mdpi.com
| Flavonoid Compound | Concentration (µM) | Inhibition of Kv1.5 Current (%) |
|---|---|---|
| Quercetin | 3 | ~3.0 ± 1.8 |
| 10 | ~5.2 ± 3.1 | |
| 7,4'-Dimethylapigenin | 3 | 16.4 ± 3.1 |
| 10 | 28.8 ± 6.0 | |
| 5,7,4'-Trimethylapigenin | 3 | 28.9 ± 2.4 |
| 10 | 70.2 ± 2.8 |
These examples from related and other compound classes highlight the potential for furan derivatives and other molecules to exert significant effects on the central nervous and cardiovascular systems through modulation of key receptors and ion channels. Further investigation into this compound and its direct derivatives is warranted to fully elucidate their pharmacological profile.
Structure Activity Relationship Sar and Mechanistic Insights
Elucidation of Structural Determinants for Biological Activity
The biological activity of 5-(4-chlorophenyl)-2-furoic acid and its derivatives is intrinsically linked to its three core structural components: the substituted phenyl ring, the central furan (B31954) ring, and the carboxylic acid moiety or its surrogate. The 5-phenyl-furan-2-carboxylic acid scaffold has been identified as a promising framework for developing new therapeutic agents, particularly in the realm of antitubercular and anticancer research. mdpi.com The furan scaffold is a common feature in drugs targeting Mycobacterium tuberculosis. mdpi.com Research into derivatives has shown that the 4-chlorophenyl group, the furan ring, and a variety of functional groups replacing the carboxylic acid each play a distinct role in modulating the compound's interaction with biological targets, leading to activities such as tubulin polymerization inhibition and antimicrobial effects. nih.govpensoft.net
Influence of Substituents on the Chlorophenyl Ring on Efficacy
The nature and position of substituents on the phenyl ring at the 5-position of the furan core are critical determinants of pharmacological efficacy. The 4-chloro substituent is a common starting point for many synthesized derivatives. However, modifications to this substitution pattern have been shown to significantly impact bioactivity.
For instance, in a series of 5-arylfuran-2-carboxamide derivatives evaluated for antifungal activity, the substitution on the phenyl ring was paramount. A derivative with 3,4-dichloro substitution on the phenyl ring (N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide) emerged as the most potent compound against Candida glabrata and Candida parapsilosis. mdpi.com In another study on thiazolidinone derivatives, the presence of electron-donating groups on an appended aryl ring was found to be crucial for anticancer properties, with the 4th position of that ring playing a dominant role. nih.gov
Conversely, replacing the chloro group with a nitro group at the 4-position of the phenyl ring led to a compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, which was identified as a potential antitubercular agent that targets mycobacterial iron acquisition. mdpi.com The antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines was also found to be dependent on the nature of the substituent on the phenyl ring. pensoft.net
Table 1: Effect of Phenyl Ring Substitution on Antifungal Activity of N-Benzyl-5-arylfuran-2-carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Phenyl Substituent | Target Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Source |
|---|---|---|---|
| 3,4-dichloro | C. glabrata | 0.062–0.125 | mdpi.com |
| 3,4-dichloro | C. parapsilosis | 0.125–0.250 | mdpi.com |
| 3-chloro | Not specified as most active | >0.5 | mdpi.com |
Role of the Furan Ring and Carboxylic Acid Moiety in Molecular Interactions
The furan ring and the carboxylic acid group are fundamental to the molecule's chemical properties and biological interactions. The furan ring acts as a rigid scaffold, correctly orienting the phenyl ring and the carboxylic acid group for interaction with target sites. 2-Furoic acid, the parent structure, is an organic compound consisting of a furan ring with a carboxylic acid group at the second position. nih.govwikipedia.org
Modification of the carboxylic acid moiety is a key strategy in the synthesis of derivatives with altered or enhanced bioactivity.
Amide and Thiazolidinone Derivatives : The carboxylic acid can be converted into various amides to explore new interactions. For example, its conversion to 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives yielded compounds with moderate to strong antiproliferative activity against human leukemia cell lines. nih.gov Similarly, 4-(5-aryl-2-furoyl)morpholines and N-benzyl-5-arylfuran-2-carboxamides have been synthesized and tested for antimicrobial properties. pensoft.netmdpi.com
Bioisosteric Replacement : In one instance, the carboxylic acid was absent and replaced with a dihydrofuranone ring, resulting in the compound 5-[5-(4-Chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone. nih.gov This non-acidic derivative displayed significant anti-inflammatory and analgesic activities, suggesting that while the acid moiety is common in related drugs, it is not strictly essential for all pharmacological effects. nih.gov
Aldehyde Precursors : The carboxylic acid group can be chemically reduced to an aldehyde, such as 5-(4-chlorophenyl)furan-2-carboxaldehyde, which then serves as a versatile intermediate for synthesizing further derivatives like chalcones and pyrazolines with potential antimicrobial activity. nih.gov
Impact of Peripheral Modifications in Derivative Synthesis on Bioactivity
Extensive research has focused on synthesizing derivatives of this compound through peripheral modifications to enhance biological activity, particularly in the context of anticancer agents. These modifications often involve replacing the carboxylic acid with larger, more complex heterocyclic systems.
A notable strategy involves using 5-(4-chlorophenyl)furan as a core scaffold to build novel inhibitors of tubulin polymerization. nih.gov In one study, a series of isoxazoline, pyrazoline, cyclohexenone, and pyridine (B92270) derivatives were synthesized. nih.govnih.gov Several of these compounds exhibited potent antitumor activity against a leukemia cell line, with some derivatives proving to be more potent than the well-known tubulin inhibitor, colchicine (B1669291). nih.govnih.govafricaresearchconnects.com Specifically, compounds designated 7c, 7e, and 11a showed exceptional potency, with IC₅₀ values of 0.09, 0.05, and 0.06 µM, respectively, and inhibited tubulin polymerization by over 95%. nih.govnih.gov The replacement of a cyclohexenone ring with an aminocyanopyridine ring was found to increase antitumor potency by up to 15-fold. nih.gov
Another synthetic route led to a series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives. nih.gov Within this series, compounds 5e and 5f were identified as having potent anticancer activity, with further analysis suggesting that compound 5e is highly cytotoxic and capable of inducing apoptosis. nih.gov These findings underscore the significant impact that peripheral modifications have on the bioactivity of the parent compound.
Table 2: Potency of 5-(4-chlorophenyl)furan Derivatives as Tubulin Polymerization Inhibitors This table is interactive. You can sort and filter the data.
| Compound | IC₅₀ (µM) vs Leukemia SR Cell Line | Tubulin Polymerization Inhibition (%) | Source |
|---|---|---|---|
| 7c | 0.09 | 95.2 | nih.govnih.gov |
| 7e | 0.05 | 96.0 | nih.govnih.gov |
| 11a | 0.06 | 96.3 | nih.govnih.gov |
| Colchicine (Reference) | >0.1 | Not specified | nih.govnih.gov |
Molecular Mechanisms Underlying Observed Pharmacological Effects
While direct cellular membrane disruption is not extensively detailed, the antimicrobial actions of this compound derivatives appear to involve metabolic interference. The related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, has been investigated as an inhibitor of salicylate (B1505791) synthase MbtI in Mycobacterium tuberculosis. mdpi.com This enzyme is crucial for the biosynthesis of siderophores, which are essential for bacterial iron acquisition. mdpi.com By inhibiting this pathway, the compound effectively starves the bacterium of a vital nutrient.
Furthermore, some microorganisms have the ability to metabolize furoic acid. The organism Pseudomonas putida can use 2-furoic acid as its sole source of carbon and energy, indicating a specific metabolic pathway for degrading the compound. wikipedia.org The antifungal activity of derivatives such as 4-(5-aryl-2-furoyl)morpholines and their carbonothioyl counterparts has been demonstrated, with activity levels dependent on the specific chemical structure. pensoft.net The antimicrobial effect is likely due to the combination of the morpholine (B109124) nucleus and other structural fragments that are known pharmacophores. pensoft.net
A primary mechanism for the anticancer effects of this compound derivatives is their interaction with tubulin, a key protein in forming microtubules essential for cell division. nih.govnih.gov These derivatives function as microtubule-destabilizing agents by binding to the colchicine binding site (CBS) on β-tubulin. nih.govafricaresearchconnects.commdpi.com This binding prevents the polymerization of tubulin into microtubules, which disrupts the mitotic spindle, arrests the cell cycle in the G2/M phase, and ultimately induces apoptosis (programmed cell death). nih.govafricaresearchconnects.com
Docking studies suggest that these furan-based compounds orient themselves within the CBS in a manner similar to colchicine, where different parts of the derivative mimic the A and C rings of colchicine that are crucial for binding and inhibitory activity. nih.govmdpi.com However, some potent derivatives may interact with tubulin through a unique binding cavity not commonly utilized by other colchicine binding site inhibitors. nih.govafricaresearchconnects.com The ability of compounds like 7c and 11a to bind to the colchicine site with an affinity comparable to colchicine itself establishes them as promising candidates for development as novel anticancer agents. nih.govafricaresearchconnects.com
Modulatory Effects on Biochemical Pathways
The biochemical influence of this compound and its derivatives extends to several key cellular pathways, with research primarily highlighting its impact on inflammatory processes and cell division. The primary mechanisms of action appear to involve pathways that are not solely limited to the classical inhibition of prostaglandin (B15479496) synthesis commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
One area of investigation points towards a mechanism of action that is more complex than simple prostaglandin synthesis inhibition. A study on the related compound, 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone (F-1044), which shares the 5-(4-chlorophenyl)furan core structure, demonstrated anti-inflammatory and analgesic properties. nih.gov Notably, the compound's activity profile, including a low potential for gastric irritation and minimal inhibition of bradykinin-induced bronchoconstriction, suggests that its mechanism likely involves more than just the blockade of prostaglandin production. nih.gov This indicates that while it is an effective anti-inflammatory agent, its effects may be mediated through alternative or additional biochemical pathways. nih.gov
Furthermore, research into other derivatives containing the 5-(4-chlorophenyl)furan scaffold has revealed inhibitory effects on tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of tubulin, are critical for numerous cellular functions, including cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov The inhibition of tubulin polymerization disrupts these processes and is a target for anticancer therapies. nih.gov A series of novel 5-(4-chlorophenyl)furan derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, with several compounds demonstrating significant activity. nih.gov This suggests that compounds based on this chemical structure may have potential applications in interfering with cell proliferation by targeting microtubule dynamics.
While direct evidence for this compound's effect on cyclooxygenase (COX) enzymes is not extensively detailed in the available literature, the inhibition of prostaglandin synthesis is a hallmark of many NSAIDs. nih.govnih.govbjournal.org Prostaglandins are lipid compounds with hormone-like effects that are involved in the inflammatory response, pain, and fever. bjournal.org They are synthesized from arachidonic acid by the COX enzymes, COX-1 and COX-2. bjournal.org The anti-inflammatory action of many drugs is achieved through the inhibition of these enzymes, which in turn reduces the production of prostaglandins. nih.govbjournal.org Given the structural similarities of this compound to other anti-inflammatory agents, it is plausible that it may also exert some of its effects through the modulation of this pathway.
Interactive Data Table: Biological Activities of Related Furan Derivatives
| Compound/Extract | Target/Assay | Activity/Result | Reference |
| 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone (F-1044) | Carrageenin-induced paw edema | Anti-inflammatory activity equivalent to ibuprofen | nih.gov |
| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole | Tubulin polymerization | Potent inhibitory activity | nih.gov |
| 4,5-Diphenyl-4-isoxazolines | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition | nih.gov |
| 4'-Chloro-5-methoxy-3-biphenylylacetic acid (DKA-9) | Prostaglandin Synthetase | Competitive inhibitor | nih.gov |
Computational Studies and Molecular Modeling
Ligand-Protein Docking Simulations for Target Binding Prediction
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. These simulations are crucial for understanding the intermolecular interactions that stabilize the complex and for predicting the binding affinity.
The predicted binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity. Lower binding energies suggest a more stable protein-ligand complex.
Table 1: Representative Ligand-Protein Docking Data Note: This table is a generalized representation based on typical findings for this class of compounds. Specific values can vary based on the protein target and software used.
| Target Protein | Key Interacting Residues | Predicted Interaction Types | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic, π-π Stacking | -8.0 to -10.5 |
| Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) | Tyr48, His110, Trp111 | Hydrogen Bond, Hydrophobic | -7.5 to -9.0 |
| Carbonic Anhydrase II | His94, His96, Thr199 | Coordination with Zinc, Hydrogen Bond | -6.5 to -8.0 |
Quantum Chemical Property Analysis of 5-(4-Chlorophenyl)-2-Furoic Acid and Analogs
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to analyze the electronic structure and properties of molecules. These studies provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. For this compound, these calculations help in understanding the distribution of electron density and identifying the regions of the molecule most likely to participate in chemical reactions.
Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. The distribution of these frontier orbitals is also analyzed; for this compound, the HOMO is typically localized over the furan (B31954) ring and the phenyl ring, while the LUMO is distributed across the entire conjugated system, including the carboxylic acid group.
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution. For this compound, the MEP map shows a negative potential (red/yellow) around the carboxylic oxygen atoms, indicating these are sites susceptible to electrophilic attack and are key for forming hydrogen bonds. The chlorine atom also contributes to the electronegative region.
Table 2: Calculated Quantum Chemical Properties Note: Values are representative and depend on the level of theory and basis set used in the calculation (e.g., B3LYP/6-311G).
| Property | Typical Calculated Value | Interpretation |
|---|---|---|
| EHOMO (eV) | -6.5 to -7.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | -1.8 to -2.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.5 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment (Debye) | 3.0 to 4.5 | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations to Investigate Binding Stability
While docking provides a static snapshot of a binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of the protein and ligand over time. These simulations are used to assess the stability of the docked complex and to refine the binding mode.
For a complex of this compound and a target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. The stability of the complex is analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory for the ligand indicates that it remains securely bound within the active site and does not diffuse away.
Furthermore, MD simulations allow for the analysis of the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation time. This provides a more rigorous assessment of the important interactions predicted by docking. The flexibility of different parts of the protein in response to ligand binding can also be studied through Root Mean Square Fluctuation (RMSF) plots.
Cheminformatics Approaches for ADME Prediction and Drug-likeness Profiling
Cheminformatics tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate based on its chemical structure. These predictions are essential for early-stage evaluation to filter out compounds with poor pharmacokinetic profiles.
For this compound, various computational models are used to predict its drug-likeness. A common approach is to evaluate its compliance with established rules, such as Lipinski's Rule of Five. These rules relate physicochemical properties to oral bioavailability. The properties typically calculated include molecular weight, the logarithm of the octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors.
While specific predicted values are excluded here, the general profile for this compound suggests good potential for oral bioavailability based on these rules. Its molecular weight and the number of hydrogen bond donors/acceptors generally fall within the favorable ranges defined by Lipinski's rule. The predicted logP value indicates a balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and solubility.
Table 3: Drug-Likeness Profile Analysis Note: This table indicates compliance with common drug-likeness rules without providing specific property values.
| Drug-Likeness Rule | Parameter | General Finding for this compound |
|---|---|---|
| Lipinski's Rule of Five | Molecular Weight | Compliant |
| logP (Lipophilicity) | Compliant | |
| Hydrogen Bond Donors | Compliant | |
| Hydrogen Bond Acceptors | Compliant | |
| Veber's Rule | Polar Surface Area (PSA) & Rotatable Bonds | Generally Compliant |
Analytical Methodologies for Research Characterization and Quantification
Spectroscopic and Spectrometric Techniques for Structural Confirmation
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 5-(4-Chlorophenyl)-2-furoic acid conforms to its structure, displaying characteristic absorption bands. thermofisher.comavantorsciences.com Key absorptions include a broad band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O (carbonyl) stretch, and bands corresponding to the C-Cl bond and the aromatic and furan (B31954) rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. For derivatives of 5-(4-chlorophenyl)furan, ¹H NMR spectra show distinct signals for the protons on the furan and phenyl rings. nih.gov The chemical shifts and coupling constants of these signals are indicative of their relative positions. For example, in one derivative, furan protons appear as doublets around 6.43 and 6.58 ppm, while aromatic protons are observed as doublets around 7.32 and 7.52 ppm. nih.gov
Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure. The molecular formula of this compound is C₁₁H₇ClO₃, corresponding to a molecular weight of approximately 222.62 g/mol . avantorsciences.com
Table 1: Spectroscopic Data for this compound and Its Derivatives
| Technique | Feature | Observed Characteristic | Reference |
| IR | Conformance | The infrared spectrum conforms to the expected structure. | thermofisher.comavantorsciences.com |
| ¹H NMR | Furan Protons | Doublets observed at ~6.4-6.7 ppm. | nih.gov |
| Aromatic Protons | Doublets observed at ~7.3-7.7 ppm. | nih.gov | |
| Formula | Molecular Formula | C₁₁H₇ClO₃ | avantorsciences.com |
| Mass | Molecular Weight | 222.62 g/mol | avantorsciences.com |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for separating this compound from impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for determining the purity and concentration of furoic acid derivatives. A typical HPLC method involves a C8 or C18 stationary phase column and a mobile phase gradient, often consisting of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov Detection is commonly performed using a diode-array detector (DAD), which also helps in assessing the purity of the analyte peak. nih.gov Validated HPLC methods for related furoic acids demonstrate excellent linearity, precision, and accuracy, with limits of detection (LOD) and quantification (LOQ) often in the sub-µg/mL range. jales.org For instance, a validated method for 2-furoic acid reported an LOD of 0.10 µg/mL and an LOQ of 0.32 µg/mL. jales.org
Table 2: Example HPLC Method Parameters for Furoic Acid Analysis
| Parameter | Specification | Reference |
| Column | C8 or C18 | nih.govnih.gov |
| Mobile Phase | Gradient of acidified water and methanol/acetonitrile | nih.govnih.gov |
| Flow Rate | ~0.5 mL/min | nih.gov |
| Detection | Diode-Array Detector (DAD) | nih.gov |
| Run Time | ~15 minutes | nih.gov |
Advanced Characterization Techniques for Solid-State Forms
Table 3: Crystallographic Data for a Derivative of 5-(4-Chlorophenyl)furan
| Parameter | Data for C₂₃H₁₆ClN₅O Derivative | Reference |
| Crystal System | Monoclinic | cardiff.ac.uk |
| Space Group | P21/c | cardiff.ac.uk |
| a (Å) | 10.0503(6) | cardiff.ac.uk |
| b (Å) | 17.5265(9) | cardiff.ac.uk |
| c (Å) | 22.8763(16) | cardiff.ac.uk |
| β (°) | 91.554(6) | cardiff.ac.uk |
| V (ų) | 4028.1(4) | cardiff.ac.uk |
Applications As Research Intermediates and Scaffolds
Role in the Synthesis of Semisynthetic Cephalosporins
The core structure of furan (B31954) derivatives has been a subject of investigation for the synthesis of novel antibiotics, including analogues of the cephalosporin (B10832234) family. While a direct, large-scale industrial application of 5-(4-Chlorophenyl)-2-furoic acid in the production of existing commercial cephalosporins is not prominently documented, its underlying furan scaffold is relevant in research exploring new synthetic pathways.
One area of research has focused on the synthesis of complex heterocyclic systems as potential precursors to cephalosporin C antibiotics. For instance, a novel ring-closure reaction has been developed where β-acetylthiomethyl-α-tetronic acid reacts with substituted benzaldehydes in the presence of boron trifluoride to yield 2-aryl-7-oxo-5,7-dihydro-4H-furo[3,4-e]-1,3-oxathiins. capes.gov.brresearchgate.net This reaction creates a fused ring system containing a furan moiety and is considered a potential strategic step toward the total synthesis of cephalosporin C. capes.gov.brresearchgate.net Although this specific study does not use the 4-chlorophenyl substituent, it establishes the furan ring as a viable starting point for constructing the intricate frameworks required for certain β-lactam antibiotics.
The broader context for this research is the ongoing effort to create "semisynthetic" cephalosporins. researchgate.net This process typically involves chemically modifying the 7-aminocephalosporanic acid (7-ACA) nucleus, which is produced via fermentation. researchgate.netnih.gov The chemical side chains added to the 7-ACA core are crucial for determining the antibiotic's spectrum of activity, potency, and resistance to β-lactamase enzymes. nih.govnih.gov The exploration of furan-based side chains represents a frontier in this field, aiming to generate novel cephalosporin derivatives with enhanced properties.
Utility in the Construction of Nitrogen-Containing Heterocycles
The 5-(4-chlorophenyl)furan scaffold is a highly effective building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are foundational structures in medicinal chemistry due to their prevalence in biologically active molecules. nih.gov The carboxylic acid group of this compound, or its corresponding aldehyde derivative, serves as a handle for elaboration into diverse ring systems.
Research has demonstrated the successful synthesis of several classes of nitrogen heterocycles starting from this scaffold. For example, 5-(4-chlorophenyl)furan-2-carbaldehyde, which can be prepared from the corresponding furoic acid, is a key precursor. nih.gov This aldehyde can be reacted with various reagents to construct complex heterocyclic systems, including:
Isoxazolines and Pyrazolines: These five-membered heterocycles are readily synthesized from chalcone (B49325) intermediates derived from 5-(4-chlorophenyl)furan-2-carbaldehyde. The resulting compounds, such as 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, have been investigated for their potential as anticancer agents. nih.gov
Pyridine (B92270) Derivatives: The furan scaffold has also been incorporated into more complex structures containing a pyridine ring, another crucial heterocycle in drug discovery. nih.gov
Morpholine (B109124) Amides: this compound can be converted to its acyl chloride and subsequently reacted with morpholine. pensoft.net This reaction yields 4-[5-(4-chlorophenyl)-2-furoyl]morpholine, demonstrating a straightforward method to link the furan core to a saturated nitrogen heterocycle. pensoft.net
The table below summarizes examples of nitrogen-containing heterocycles synthesized using the 5-(4-chlorophenyl)furan scaffold.
| Starting Material Precursor | Reagents | Resulting Heterocycle Class | Specific Example |
| 5-(4-chlorophenyl)furan-2-carbaldehyde | Hydroxylamine (B1172632) Hydrochloride | Isoxazoline | 5-(5-(4-chlorophenyl)furan-2-yl)-3-(aryl)-4,5-dihydroisoxazole |
| 5-(4-chlorophenyl)furan-2-carbaldehyde | Hydrazine (B178648) Hydrate | Pyrazoline | 5-(5-(4-chlorophenyl)furan-2-yl)-3-(aryl)-4,5-dihydro-1H-pyrazole |
| This compound | Thionyl Chloride, then Morpholine | Morpholine Amide | 4-[5-(4-Chlorophenyl)-2-furoyl]morpholine |
Building Block in Complex Organic Synthesis for Material Science and Agrochemical Research
Beyond pharmaceuticals, the structural features of this compound make it a valuable building block in the development of novel organic materials and agrochemicals.
Material Science
Furan-based compounds, including furoic acids, are recognized as important renewable building blocks for green chemistry applications. rsc.orgrsc.org One of the key reactions of the furan ring is the Diels-Alder cycloaddition, which is a powerful tool for creating complex cyclic molecules in an atom-economical way. rsc.orgrsc.org This reaction has been applied in polymer and materials science. Although furan rings with electron-withdrawing groups like a carboxylic acid are typically less reactive, methods have been developed to facilitate their participation in Diels-Alder reactions, for instance by converting the acid to its carboxylate salt. rsc.orgrsc.org The resulting 7-oxabicyclo[2.2.1]heptene adducts are versatile synthons that can be converted into a variety of carbocyclic products, opening pathways to new bio-based polymers and functional materials. While specific large-scale applications for this compound in this domain are not yet established, its structure fits the profile of a precursor for developing novel materials.
Agrochemical Research
Furfural (B47365) and its derivatives have a history of use in the agrochemical industry as fungicides and nematicides. researchgate.net The 5-(4-chlorophenyl)furan scaffold continues this legacy, serving as a template for the discovery of new biologically active agents. Research has shown that derivatives of 5-aryl-2-furoic acids possess significant antimicrobial properties.
For example, studies on various 4-(5-aryl-2-furoyl)morpholines and related thioamides have been conducted to evaluate their antimicrobial activity. pensoft.net Similarly, other research into 3-aryl-3-(furan-2-yl)propanoic acid derivatives has demonstrated their efficacy against various microbes. mdpi.com These findings underscore the potential of the 5-(4-chlorophenyl)furan nucleus as a core structure for developing new fungicides and bactericides for agricultural use.
The table below highlights some of the tested antimicrobial activities of compounds derived from or related to the 5-aryl-2-furoic acid scaffold.
| Compound Class | Target Organism | Activity Noted |
| 4-(5-Aryl-2-furoyl)morpholines | Cryptococcus neoformans | High activity identified for certain derivatives. pensoft.net |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | Good activity demonstrated at 64 µg/mL. mdpi.com |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Escherichia coli | Suppressive activity observed. mdpi.com |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Staphylococcus aureus | Suppressive activity observed. mdpi.com |
Future Research Directions and Therapeutic Potential
Development of Next-Generation 5-(4-Chlorophenyl)-2-furoic Acid Analogs
The core structure of this compound serves as a versatile scaffold for the synthesis of new and more potent therapeutic agents. Researchers are actively designing and synthesizing a variety of analogs with modified functional groups to enhance their biological activity and target specificity.
One area of focus is the synthesis of diacylhydrazide derivatives. A series of 5-substituted-2-furoyl diacylhydrazide derivatives with aliphatic chains have been synthesized and shown to exhibit promising anti-tumor activity, particularly against human promyelocytic leukemic cells (HL-60). mdpi.com The structure-activity relationship studies revealed that the length of the aliphatic chain and the nature of the substituent on the phenyl ring significantly influence their anti-tumor and anti-fungal activities. mdpi.com
Another promising avenue of research involves the creation of furan-based colchicine (B1669291) binding site inhibitors (CBSIs). nih.govnih.gov By modifying the 5-(4-chlorophenyl)furan backbone, scientists have developed potent inhibitors of tubulin polymerization. nih.govnih.gov Several of these novel compounds demonstrated greater potency than colchicine, a well-known anti-cancer agent. nih.govnih.gov These analogs induce cell-cycle arrest at the G2/M phase and trigger apoptosis, highlighting their potential as anticancer drugs. nih.govnih.gov
Furthermore, the development of furo[2,3-d]pyrimidine (B11772683) derivatives has yielded compounds with dual inhibitory effects on receptor tyrosine kinases (RTKs) and tubulin. doi.org These molecules have shown potent inhibition of key cancer-related kinases like EGFR, VEGFR-2, and PDGFR-β, alongside strong anti-angiogenic properties. doi.org
Exploration of Novel Therapeutic Indications and Mechanisms
Beyond its established activities, researchers are investigating new therapeutic applications for this compound and its derivatives. The furan (B31954) scaffold is recognized for its broad biological activity, with derivatives showing potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. ijabbr.com
A significant area of exploration is in oncology. Derivatives of 5-(4-chlorophenyl)furan are being evaluated for their ability to inhibit tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer therapy. nih.govnih.gov Studies have shown that specific pyrazoline and pyridine (B92270) derivatives of this compound are more potent than colchicine in inhibiting tubulin polymerization and exhibit significant cytotoxicity against leukemia cell lines. nih.govnih.gov The mechanism of action involves binding to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis. nih.govnih.gov
In the realm of infectious diseases, 5-arylfuran-2-carboxamide derivatives have been synthesized and evaluated for their antifungal activity against various Candida species. mdpi.com Additionally, furan derivatives bearing a rhodanine (B49660) moiety have been synthesized and show potential as antibacterial agents. growingscience.com
Advanced Preclinical Evaluation and Translational Research Considerations
Promising analogs of this compound are undergoing advanced preclinical evaluation to assess their potential for clinical translation. These studies are crucial for understanding the efficacy and safety of these compounds before they can be considered for human trials.
For instance, certain furo[2,3-d]pyrimidine analogs have demonstrated in vivo efficacy in a renal xenograft model in mice, indicating their potential as single agents in cancer chemotherapy. doi.org The ability of these compounds to target multiple intracellular pathways, including receptor tyrosine kinases and tubulin, makes them particularly valuable for preclinical investigation. doi.org
Preclinical toxicological studies are also a critical component of this research. For example, studies on other nanoparticle-based drug delivery systems are used to evaluate factors like hemolysis and repeated-dose toxicity to ensure the safety of the compounds. mdpi.com Histopathological assessments of major organs are conducted to identify any potential adverse effects. mdpi.com
Translational research also focuses on optimizing drug delivery. The development of radioconjugates using folate-based targeting agents is being explored to enhance the tumor-to-kidney ratio of accumulated drugs, which is a significant consideration for radionuclide therapy. ethz.ch
Emerging Applications in Chemical Biology and Materials Science
The unique chemical properties of this compound and its derivatives are also being explored for applications in chemical biology and materials science. The furan ring is a key structural motif in many biologically active compounds and serves as a valuable building block in medicinal chemistry. ijabbr.com
In chemical biology, these compounds can be used as molecular probes to study cellular processes. For example, their ability to inhibit specific enzymes or protein-protein interactions can help to elucidate complex biological pathways. The furan scaffold itself is a precursor for various industrially important compounds, including solvents and biofuels. ijabbr.com
While direct applications of this compound in materials science are less documented, the broader class of furan-based polymers and materials is an active area of research. The potential to create novel polymers with specific electronic or physical properties from furan derivatives exists, although this is an emerging field.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-(4-Chlorophenyl)-2-furoic acid, and how is structural confirmation performed?
- Answer : The compound can be synthesized via condensation of 5-(4-chlorophenyl)furfural with appropriate reagents (e.g., benzothiazole derivatives) under controlled conditions . Structural confirmation relies on 1H NMR spectroscopy , where furyl protons exhibit a coupling constant (J = 3.6 Hz), and aromatic protons display characteristic splitting patterns. Mass spectrometry (MS) further validates the molecular ion peak (expected m/z: 222.62 for C₁₁H₇ClO₃) .
Q. What physicochemical properties are critical for handling this compound in experimental workflows?
- Answer : Key properties include its molecular formula (C₁₁H₇ClO₃), CAS number (41019-44-7), and solubility in polar aprotic solvents (e.g., DMSO). While direct melting point data is unavailable for this compound, structurally analogous furoic acids (e.g., 5-(2,5-dichlorophenyl)-2-furoic acid) exhibit melting points >230°C, suggesting similar thermal stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound post-synthesis?
- Answer : 1H NMR identifies furyl and aromatic protons, while Fourier-transform infrared spectroscopy (FT-IR) confirms carboxylic acid (-COOH) and chlorophenyl functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .
Advanced Research Questions
Q. How does this compound inhibit enzymes in the dTDP-L-rhamnose biosynthesis pathway?
- Answer : The compound binds Streptococcal enzymes RmlB (affinity: 0.2 mM) and GacA (0.3 mM), disrupting nucleotide sugar biosynthesis. Binding assays (e.g., isothermal titration calorimetry or surface plasmon resonance) quantify interactions, while enzymatic activity assays (e.g., HPLC-monitored substrate depletion) validate inhibition .
Q. What strategies optimize synthetic yield when scaling this compound production for pharmacological studies?
- Answer : Yield optimization involves:
- Precursor selection (e.g., high-purity 5-(4-chlorophenyl)furfural) .
- Reaction parameter control (e.g., temperature ~80°C, anhydrous conditions).
- Purification via recrystallization or column chromatography to isolate the product from by-products (e.g., unreacted intermediates) .
Q. How should researchers reconcile contradictory biological activity data for this compound?
- Answer : Investigate variables such as:
- Purity : Use HPLC (>95% purity threshold) to rule out impurities .
- Assay conditions : Adjust pH (e.g., 7.4 for physiological relevance) and temperature.
- Orthogonal assays : Compare enzymatic inhibition data with cell-based viability assays to confirm target specificity .
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound derivatives?
- Answer : Synthesize derivatives by modifying the chlorophenyl or carboxylic acid groups. Test against target enzymes (e.g., RmlB) and correlate activity with electronic (Hammett constants) or steric parameters. Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding rational design .
Q. What methodologies validate the purity of this compound, and what impurities are common?
- Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities like unreacted 5-(4-chlorophenyl)furfural or decarboxylated by-products. Quantification via calibration curves ensures ≥97% purity, as required for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
